molecular formula C10H16N2O B1417008 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine CAS No. 909132-90-7

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Cat. No. B1417008
M. Wt: 180.25 g/mol
InChI Key: FUUBXBCVVUYQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C10H16N2O . It is related to aminorex, a psychostimulant that has been listed in Schedules IV and I of the UN Convention on Psychotropic Substances of 1971 .


Molecular Structure Analysis

The InChI code for “3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is 1S/C10H16N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3 . This indicates that the compound has a cyclohexyl group, a methyl group, and an oxazol-5-amine group in its structure.


Physical And Chemical Properties Analysis

“3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” is a powder with a molecular weight of 180.25 .

Scientific Research Applications

Synthesis of Macrocyclic and Heterocyclic Compounds

A notable application of compounds related to 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine is in the synthesis of macrocyclic structures. Merzhyievskyi et al. (2020) explored the use of 2-amino-3,3-dichloroacrylonitrile (ADAN) for constructing cyclophanes with two oxazole fragments, demonstrating the compound's potential in creating high spatial symmetry molecules, which are essential in the development of new materials and drugs (Merzhyievskyi et al., 2020).

Catalytic Activity in Organic Synthesis

The compound also finds application in catalysis. For instance, the synthesis of a simplified version of stable bulky and rigid cyclic (alkyl)(amino)carbenes was reported by Zeng et al. (2009), which highlighted the efficiency of these carbenes as ligands for transition metal-based catalysts in the hydroamination of internal alkynes with secondary dialkyl amines. This study underscores the compound's role in facilitating complex organic synthesis reactions, expanding the toolkit for synthesizing nitrogen-containing heterocycles (Zeng et al., 2009).

Advances in Green Chemistry

In addition, research focusing on green chemistry applications has seen the use of 3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine derivatives. A metal- and oxidant-free three-component condensation process was described by Guo et al. (2021), showcasing an environmentally friendly method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines. This approach emphasizes the compound's contribution to sustainable chemical synthesis, offering a pathway to produce complex molecules without the need for hazardous metals or oxidants (Guo et al., 2021).

Safety And Hazards

The safety information for “3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-cyclohexyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUBXBCVVUYQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Reactant of Route 3
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Reactant of Route 4
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Cyclohexyl-4-methyl-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.